molecular formula C7H8F6O B1350597 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran CAS No. 53005-42-8

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

Cat. No.: B1350597
CAS No.: 53005-42-8
M. Wt: 222.13 g/mol
InChI Key: LUFBQXOWLQEASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran is a fluorinated organic compound with the molecular formula C7H8F6O and a molecular weight of 222.13 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a hexafluoropropyl group, making it a unique and valuable compound in various scientific and industrial applications.

Scientific Research Applications

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran has a wide range of applications in scientific research, including:

Safety and Hazards

This compound is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

The synthesis of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with hexafluoropropylene . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and molecular processes, making it a valuable tool in research. The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or material science applications .

Properties

IUPAC Name

2-(1,1,2,3,3,3-hexafluoropropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O/c8-5(7(11,12)13)6(9,10)4-2-1-3-14-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFBQXOWLQEASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379345
Record name 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-42-8
Record name 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.